Oxamide, N,N'-bis(2-acetoxyethyl)dithio-
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Overview
Description
Oxamide, N,N’-bis(2-acetoxyethyl)dithio- is a specialized organic compound with a unique structure that includes two acetoxyethyl groups attached to the oxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxamide, N,N’-bis(2-acetoxyethyl)dithio- typically involves the reaction of oxamide with 2-acetoxyethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetoxy groups. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of Oxamide, N,N’-bis(2-acetoxyethyl)dithio- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Oxamide, N,N’-bis(2-acetoxyethyl)dithio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted oxamides depending on the nucleophile used.
Scientific Research Applications
Oxamide, N,N’-bis(2-acetoxyethyl)dithio- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Oxamide, N,N’-bis(2-acetoxyethyl)dithio- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxyethyl groups can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The dithio moiety can interact with thiol groups in proteins, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2-hydroxyethyl)oxamide: A related compound with hydroxyl groups instead of acetoxy groups.
N,N’-Bis(2-chloroethyl)oxamide: Contains chloroethyl groups instead of acetoxy groups.
N,N’-Bis(2-nitroethyl)oxamide: Features nitroethyl groups, which can impart different reactivity and properties.
Uniqueness
Oxamide, N,N’-bis(2-acetoxyethyl)dithio- is unique due to the presence of both acetoxyethyl and dithio groups, which confer distinct chemical and biological properties. The acetoxy groups can be hydrolyzed to release acetic acid, while the dithio groups can form disulfide bonds, making this compound versatile for various applications.
Properties
CAS No. |
63867-34-5 |
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Molecular Formula |
C10H16N2O4S2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-[[2-(2-acetyloxyethylamino)-2-sulfanylideneethanethioyl]amino]ethyl acetate |
InChI |
InChI=1S/C10H16N2O4S2/c1-7(13)15-5-3-11-9(17)10(18)12-4-6-16-8(2)14/h3-6H2,1-2H3,(H,11,17)(H,12,18) |
InChI Key |
WUJDOGRFEFLLKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCNC(=S)C(=S)NCCOC(=O)C |
Origin of Product |
United States |
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